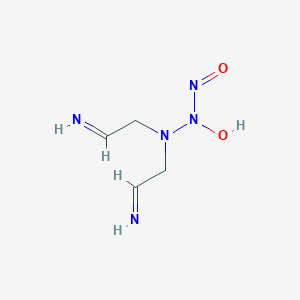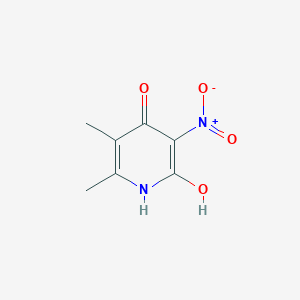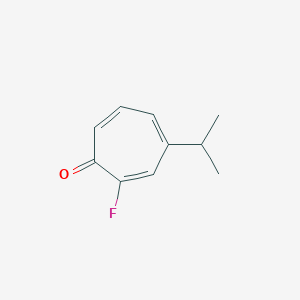
2-Fluoro-4-isopropyltropone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-isopropyltropone, also known as FIT, is a chemical compound that belongs to the class of tropones. It is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-Fluoro-4-isopropyltropone has several potential applications in scientific research. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. 2-Fluoro-4-isopropyltropone has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper ions in biological samples. 2-Fluoro-4-isopropyltropone has also been studied for its potential use in the treatment of cancer. Studies have shown that 2-Fluoro-4-isopropyltropone inhibits the growth of cancer cells by inducing apoptosis.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-isopropyltropone is not fully understood. Studies have suggested that 2-Fluoro-4-isopropyltropone binds to copper ions, which may play a role in its anti-cancer activity. 2-Fluoro-4-isopropyltropone may also interact with other proteins in cells, leading to changes in cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
2-Fluoro-4-isopropyltropone has been shown to have several biochemical and physiological effects. Studies have shown that 2-Fluoro-4-isopropyltropone can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and selectively bind to copper ions. 2-Fluoro-4-isopropyltropone has also been shown to have antioxidant properties, which may play a role in its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Fluoro-4-isopropyltropone has several advantages for use in lab experiments. It is a fluorescent probe that can be used to detect copper ions in biological samples. 2-Fluoro-4-isopropyltropone is also a synthetic compound, which means that it can be easily synthesized in the lab. However, 2-Fluoro-4-isopropyltropone has some limitations. It is a complex compound that requires expertise in organic chemistry to synthesize. Additionally, 2-Fluoro-4-isopropyltropone has not been extensively studied for its potential toxicity, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-Fluoro-4-isopropyltropone. One potential direction is the development of 2-Fluoro-4-isopropyltropone as a diagnostic tool for the detection of copper ions in biological samples. 2-Fluoro-4-isopropyltropone may also be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine the potential toxicity of 2-Fluoro-4-isopropyltropone and its long-term effects on cells and organisms.
Conclusion
In conclusion, 2-Fluoro-4-isopropyltropone is a synthetic compound that has potential applications in scientific research. Its synthesis method is complex, and it has several advantages and limitations for use in lab experiments. 2-Fluoro-4-isopropyltropone has been shown to selectively bind to copper ions, induce apoptosis in cancer cells, and have antioxidant properties. Further studies are needed to fully understand the mechanism of action of 2-Fluoro-4-isopropyltropone and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-Fluoro-4-isopropyltropone involves several steps, including the reaction of isopropylmagnesium bromide with 3,4-dimethoxyphenylacetonitrile, followed by the reaction of the resulting product with fluorine gas. The final product is purified using column chromatography. The synthesis of 2-Fluoro-4-isopropyltropone is a complex process that requires expertise in organic chemistry.
Propiedades
Número CAS |
162084-57-3 |
|---|---|
Nombre del producto |
2-Fluoro-4-isopropyltropone |
Fórmula molecular |
C10H11FO |
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
2-fluoro-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H11FO/c1-7(2)8-4-3-5-10(12)9(11)6-8/h3-7H,1-2H3 |
Clave InChI |
JOGMNEGLIVIYJU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC(=O)C(=C1)F |
SMILES canónico |
CC(C)C1=CC=CC(=O)C(=C1)F |
Sinónimos |
2,4,6-Cycloheptatrien-1-one,2-fluoro-4-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)
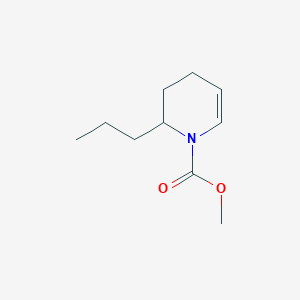
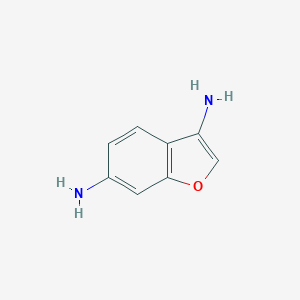


![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)
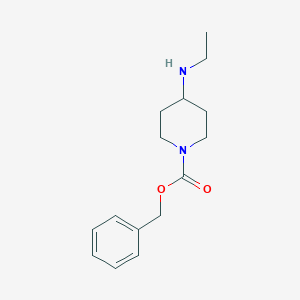
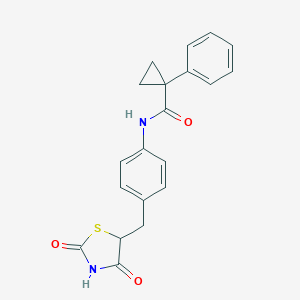
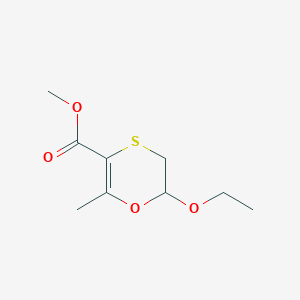
![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)
